

Monomethyl Itaconate: A Technical Guide to its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: Monomethyl itaconate

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Abstract

Monomethyl itaconate (MMI), a monoester derivative of the Krebs cycle metabolite itaconic acid, is emerging as a molecule of significant interest in chemical and biomedical research. Its utility as a copolymerization reagent for the synthesis of pH-sensitive hydrogels in drug delivery systems is well-documented.[1][2] Furthermore, as an active metabolite of the prodrug SCD-153, MMI is implicated in immunomodulatory and anti-inflammatory pathways, positioning it as a potential therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the chemical properties of **monomethyl itaconate**, detailed experimental protocols for its synthesis and characterization, and an exploration of its hypothesized biological signaling pathways.

Chemical and Physical Properties

Monomethyl itaconate is a white, crystalline solid at room temperature.[3][4] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	References
Synonyms	Itaconic Acid Monomethyl Ester, β -Methyl Itaconate, 4-Methyl Itaconate, 2-Methylenebutanedioic acid 4-methyl ester	[1][3][4]
CAS Number	7338-27-4	[1][3][4]
Molecular Formula	C ₆ H ₈ O ₄	[1][3]
Molecular Weight	144.13 g/mol	[1][3]
Melting Point	72°C	[3][4]
Boiling Point	149°C at 10 mmHg	[3][4]
Density (Predicted)	1.195 \pm 0.06 g/cm ³	[3][4]
pKa (Predicted)	3.59 \pm 0.10	[3][4]
Solubility	Soluble in methanol. Sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at 1-10 mg/ml.	[1][3]
Appearance	White to almost white powder or crystals	[3][4]
Stability	Stable for at least 4 years when stored at -20°C.	[1]
Storage	Store at -20°C or under an inert atmosphere (nitrogen or argon) at 2-8°C.	[1][3][4]

Experimental Protocols

Synthesis of Monomethyl Itaconate

This protocol is adapted from a general method for the monoesterification of itaconic acid.

Materials:

- Itaconic acid (2-methylenesuccinic acid)
- Methanol (MeOH)
- p-Toluenesulfonamide
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Rotary evaporator
- Filtration apparatus

Procedure:

- To a solution of itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask, add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).
- Stir the reaction mixture at 40°C for 48 hours.
- After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.
- To the resulting residue, add dichloromethane (200 mL) to precipitate any unreacted starting material or catalyst.
- Remove the precipitate by filtration.
- Concentrate the filtrate to dryness to yield **monomethyl itaconate** as a white solid.
- The product can be further purified by recrystallization if necessary.
- Confirm the identity and purity of the product using the spectroscopic methods outlined below.

Spectroscopic Characterization

Objective: To confirm the chemical structure of **monomethyl itaconate** by analyzing the chemical shifts, splitting patterns, and integration of its proton signals.

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Prepare a sample by dissolving 5-10 mg of **monomethyl itaconate** in approximately 0.7 mL of CDCl_3 in an NMR tube.
- Add a small amount of TMS as an internal standard (0 ppm).
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum according to the instrument's standard operating procedure.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the signals and analyze the chemical shifts and coupling constants. The expected chemical shifts for **monomethyl itaconate** in CDCl_3 are approximately: δ 11.17 (bs, 1H, COOH), 6.48 (s, 1H, $=\text{CH}_2$), 5.85 (s, 1H, $=\text{CH}_2$), 3.71 (s, 3H, OCH_3), 3.36 (s, 2H, CH_2).^[5]

Objective: To determine the molecular weight of **monomethyl itaconate** and to study its fragmentation pattern for structural confirmation.

Instrumentation:

- Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

- Liquid chromatography system (for LC-MS)
- Appropriate solvent for sample dissolution (e.g., methanol)

Procedure:

- Prepare a dilute solution of **monomethyl itaconate** (e.g., 1 mg/mL) in a suitable volatile solvent like methanol.
- Infuse the sample solution directly into the mass spectrometer or inject it into an LC system coupled to the mass spectrometer.
- Acquire the mass spectrum in positive or negative ion mode. For ESI in positive ion mode, the expected molecular ion peak would be $[M+H]^+$ at m/z 145.1.[\[5\]](#)
- Analyze the resulting spectrum for the molecular ion peak and any characteristic fragment ions.

Objective: To identify the functional groups present in **monomethyl itaconate**.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr) or an ATR accessory
- A suitable solvent for thin film preparation (e.g., methanol or dichloromethane)

Procedure (Thin Film Method):

- Dissolve a small amount of **monomethyl itaconate** in a few drops of a volatile solvent like methanol.
- Apply a drop of the solution onto a salt plate.
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Place the salt plate in the sample holder of the FTIR spectrometer.

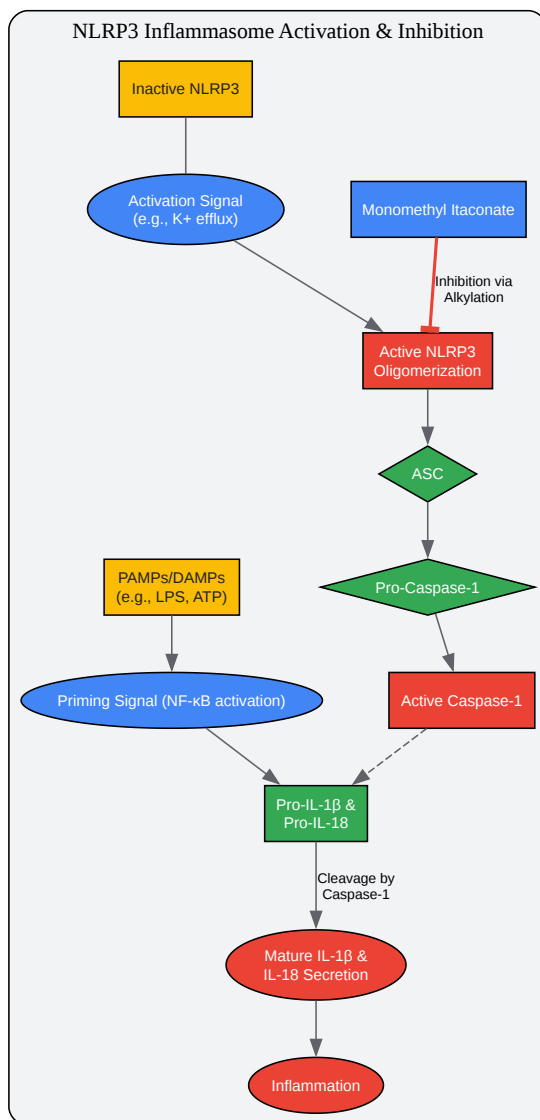
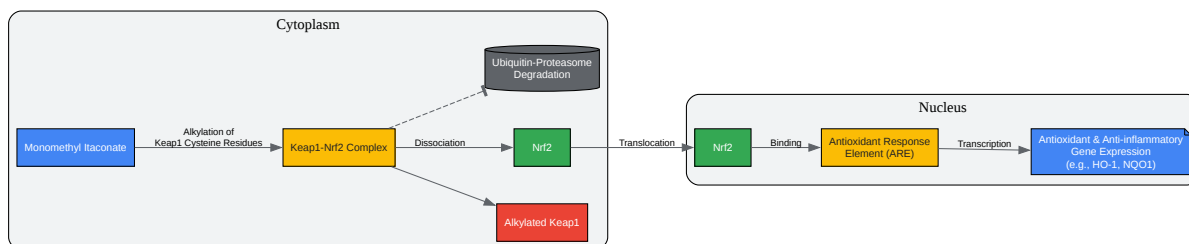
- Acquire the IR spectrum.
- Analyze the spectrum for characteristic absorption bands, such as the broad O-H stretch of the carboxylic acid, the C=O stretches of the acid and ester, and the C=C stretch of the alkene.

Hypothesized Biological Signaling Pathways

While direct experimental evidence for the specific signaling pathways of **monomethyl itaconate** is still emerging, its structural similarity to itaconic acid and other derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) allows for the formulation of hypothesized mechanisms of action. The primary proposed pathways involve the activation of the Nrf2 antioxidant response and the inhibition of the NLRP3 inflammasome.

Activation of the Nrf2 Pathway

Itaconate and its derivatives are known to be activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This activation is thought to occur through the alkylation of cysteine residues on Keap1, the primary negative regulator of Nrf2.



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